2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-7(13)4-11-8(14)6-2-1-3-10(6)5-9-11/h1-3,5H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOOTSYBQQIBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN(C(=O)C2=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75841-19-9 | |
| Record name | 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate acylating agents under controlled conditions . The reaction typically requires the use of catalysts such as PPh3, Br2, and Et3N in solvents like CH2Cl2 . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its potential in targeting kinases in cancer therapy.
Pyrrolopyrazine derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific ring system and the diverse range of applications it offers in various fields of research.
Biological Activity
2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid (CAS Number: 75841-19-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Chemical Formula : C8H7N3O3
- Molecular Weight : 193.16 g/mol
- IUPAC Name : 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid
- Appearance : Powder
- Melting Point : 265-266 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrrole and triazine moieties. The specific methods may vary but often include cyclization reactions and acylation steps to achieve the desired structure.
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 0.92 |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
These results suggest that modifications in the structure can enhance the anticancer properties of related compounds.
Anticonvulsant Activity
Some derivatives of pyrrole and triazine structures have been evaluated for their anticonvulsant properties. For example, certain analogues demonstrated a significant reduction in seizure activity in animal models when compared to standard anticonvulsants.
Inhibition of VEGFR
Research indicates that similar compounds can act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. Compounds exhibiting this activity were found to be significantly more potent than traditional inhibitors like semaxanib.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Pyrrole and Triazine Moieties : Essential for maintaining biological activity.
- Substituents on the Aromatic Ring : Electron-donating groups enhance cytotoxicity.
Studies have shown that specific substitutions can lead to improved binding affinity and selectivity towards biological targets.
Case Studies
In a recent study published in MDPI's Molecules journal, a series of pyrrole-based compounds were synthesized and evaluated for their biological activities. The findings indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced anti-cancer activity compared to their unsubstituted counterparts .
Another investigation focused on the neuroprotective effects of similar triazine derivatives in animal models of epilepsy. The results demonstrated a significant reduction in seizure frequency and duration when treated with these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid, and how can reaction conditions be optimized for yield improvement?
- Methodology :
-
Route 1 : Rearrangement of pyrrolo-[1,2-d][1,3,4]oxadiazines under controlled conditions (e.g., solvent choice, temperature) to form the pyrrolotriazine core. For example, pyrrole-2-carboxamides derived from 3-chloro-1H-pyrrole-2-carboxylic acid can undergo cyclization (Scheme 14, ).
-
Route 2 : Coupling reactions using activating agents like HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide hydrochloride) in DMF at 40°C, followed by extraction with organic solvents (e.g., ethyl acetate) and purification via column chromatography .
- Optimization :
-
Vary solvent polarity (DMF vs. THF), reaction time (overnight vs. shorter intervals), and stoichiometry of coupling reagents (HOBt/EDC ratio). Monitor intermediates via TLC or HPLC.
Reaction Parameter Typical Conditions Impact on Yield Solvent DMF or THF Higher polarity improves solubility of intermediates Temperature 40–50°C Elevated temps reduce reaction time but may increase side products Reagent Ratio (HOBt:EDC) 1:1 to 1:1.2 Excess EDC minimizes unreacted starting material
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?
- Spectroscopy :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrrolotriazine core and acetic acid moiety (e.g., δ 4.2–4.5 ppm for CH₂ in acetic acid) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₇N₃O₃).
- Chromatography :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- TLC : Monitor reactions using silica gel plates and visualizing agents (e.g., ninhydrin for amines).
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, reaction path searches) aid in predicting reaction pathways and intermediates for novel derivatives?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., B3LYP/6-31G* level) .
- Reaction Path Search : Apply ICReDD’s workflow to combine computational screening (e.g., Gibbs free energy barriers) with experimental validation, reducing trial-and-error cycles .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical models for this compound's reactivity?
- Strategy 1 : Use in situ spectroscopy (e.g., Raman or IR) to detect transient intermediates not predicted by simulations .
- Strategy 2 : Re-examine computational parameters (e.g., solvent effects, dispersion corrections) to align with experimental conditions (e.g., dielectric constant of DMF) .
- Example : Discrepancies in predicted vs. observed regioselectivity may arise from solvent-assisted proton shuttling—incorporate explicit solvent molecules in simulations .
Q. How to design experiments to study the compound's stability under varying conditions (pH, temperature)?
- Protocol :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Key Findings :
- Acidic conditions (pH < 3) may hydrolyze the triazine ring, while basic conditions (pH > 10) could deprotonate the acetic acid moiety .
Q. What are the challenges in functionalizing the pyrrolotriazine core, and how to address regioselectivity?
- Challenges :
-
Competing reaction sites (N1 vs. N3 on triazine) due to electron density distribution.
-
Steric hindrance from the fused pyrrole ring.
- Solutions :
-
Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution .
-
Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H functionalization at less hindered positions .
Functionalization Site Preferred Conditions Yield Range N1 of triazine Boc protection, Pd(OAc)₂ 40–60% C3 of pyrrole Friedel-Crafts alkylation 30–50%
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
